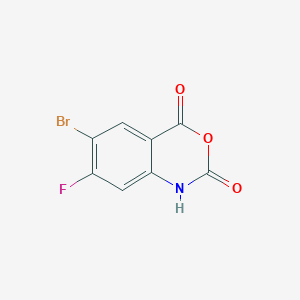

5-Bromo-4-fluoroisatoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIGHJQLNMQVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440535-66-9 | |

| Record name | 6-bromo-7-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-fluoroisatoic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-fluoroisatoic anhydride, a valuable building block in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the handling, application, and experimental protocols related to this compound. All quantitative data is presented in structured tables, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.

Introduction

This compound, also known by its systematic name 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic compound that has garnered interest as a versatile precursor in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aromatic ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a faint orange to faint red powder[1]. A summary of its key chemical and physical properties is provided in Table 1. While specific experimental values for melting point, boiling point, and solubility are not widely reported in the literature, data for analogous compounds such as 5-bromoisatoic anhydride and 5-fluoroisatoic anhydride suggest a high melting point, likely with decomposition.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | - |

| Synonyms | This compound | [1] |

| CAS Number | 1440535-66-9 | [1] |

| Molecular Formula | C₈H₃BrFNO₃ | [1] |

| Molecular Weight | 260.02 g/mol | [1] |

| Appearance | Faint orange to faint red powder | [1] |

| Melting Point | Data not available. (For comparison, 5-Bromoisatoic anhydride: 280-285 °C, dec.) | [2] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. (Isatoic anhydrides are generally soluble in DMF and DMSO). |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the bromine and fluorine substituents. The N-H proton of the anhydride ring typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the anhydride functionality, in addition to the signals corresponding to the aromatic carbons. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of ¹³C-¹⁹F coupling).

-

FTIR: The infrared spectrum will be dominated by two strong carbonyl stretching bands characteristic of the anhydride group, typically observed in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹. N-H stretching vibrations would be observed around 3200-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (260.02 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, a general and widely applicable method for the preparation of isatoic anhydrides involves the oxidation of the corresponding indole derivative. This approach can be adapted for the synthesis of the target molecule.

Experimental Protocol: General Synthesis of Isatoic Anhydrides from Indoles

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

-

5-Bromo-4-fluoro-1H-indole (starting material)

-

Oxone® (Potassium peroxymonosulfate)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve 1 mmol of the 5-bromo-4-fluoro-1H-indole in a 4:1 mixture of DMF and water (10 mL).

-

Add 4 mmol of Oxone® to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 25 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Reactivity and Applications

Isatoic anhydrides are valuable electrophilic reagents that undergo nucleophilic acyl substitution reactions. The anhydride ring is susceptible to opening upon reaction with a wide range of nucleophiles, leading to the formation of anthranilic acid derivatives. This reactivity makes this compound a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery.

5.1. Ring-Opening Reactions with Nucleophiles

The reaction of isatoic anhydrides with nucleophiles typically proceeds via an initial attack at one of the carbonyl carbons, leading to the opening of the anhydride ring. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the substituents on the aromatic ring. Common nucleophiles include amines, alcohols, and thiols.

Signaling Pathway of Nucleophilic Attack on Isatoic Anhydride

Caption: Mechanism of isatoic anhydride ring-opening by a nucleophile.

5.2. Applications in Heterocyclic Synthesis

The anthranilic acid derivatives formed from the ring-opening of this compound can be further cyclized to generate a diverse array of heterocyclic systems, including:

-

Quinazolinones: Reaction with amines followed by cyclization is a common route to substituted quinazolinones, a scaffold present in numerous pharmaceuticals.

-

Benzodiazepines: Condensation with amino acids can lead to the formation of the benzodiazepine core structure, known for its anxiolytic and anticonvulsant properties.

-

Acrinones: Reaction with active methylene compounds can provide access to acridone-based structures.

The presence of the bromo and fluoro substituents on the this compound scaffold allows for further diversification of the resulting heterocyclic products through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for similar compounds, it may cause skin and eye irritation.

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising building block for the synthesis of complex heterocyclic molecules of interest in medicinal chemistry. Its reactivity, coupled with the potential for further functionalization of its halogen substituents, makes it a valuable tool for the generation of diverse chemical libraries for drug discovery programs. This guide has summarized the currently available information on its chemical properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into its specific physical properties and the development of optimized synthetic protocols will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide to 5-Bromo-4-fluoroisatoic Anhydride

CAS Number: 1440535-66-9

Synonyms: 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoroisatoic anhydride, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to present a predictive yet thorough resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While experimental data for this compound is not extensively published, its fundamental properties can be reliably predicted based on its structure and data from commercially available sources.

| Property | Value | Source/Method |

| CAS Number | 1440535-66-9 | Publicly available chemical databases |

| Molecular Formula | C₈H₃BrFNO₃ | Calculated from structure |

| Molecular Weight | 260.02 g/mol | Calculated from atomic weights |

| Appearance | Predicted to be a white to off-white or pale yellow solid | Based on analogous isatoic anhydrides |

| Purity | Commercially available up to 95% | Supplier data |

| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and reactive in protic solvents (e.g., alcohols, water) | Based on the general solubility of isatoic anhydrides |

| Melting Point | Not reported. Expected to be >200 °C (with decomposition) | Based on the high melting points of similar isatoic anhydrides |

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally related compounds, such as 5-bromoisatoic anhydride and fluorinated anthranilic acids. These predictions can aid in the characterization of synthesized this compound.

| Spectroscopy | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.9 (s, 1H, NH), ~8.0-7.8 (m, 2H, Ar-H). The exact shifts and coupling constants will be influenced by the fluorine and bromine substituents. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (C=O, anhydride), ~148 (C=O, carbamate), aromatic carbons between 140-110 ppm, with C-F and C-Br signals exhibiting characteristic shifts and couplings. |

| IR (KBr, cm⁻¹) | ν: ~3200 (N-H stretch), ~1780 & ~1730 (asymmetric and symmetric C=O stretch of anhydride), ~1620 (C=C aromatic stretch). |

| Mass Spectrometry (ESI-MS) | m/z: 258.9 [M-H]⁻, with a characteristic isotopic pattern for bromine. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from the corresponding substituted anthranilic acid. The general method for the synthesis of isatoic anhydrides involves the cyclization of an anthranilic acid derivative using a phosgene equivalent.

Proposed Synthesis Workflow

References

5-Bromo-4-fluoroisatoic anhydride structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoroisatoic anhydride, also known by its systematic name 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic compound. Isatoic anhydrides, as a class of molecules, are recognized as valuable intermediates in synthetic organic chemistry, particularly in the field of medicinal chemistry. They serve as versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The presence of both a bromine and a fluorine atom on the benzene ring of this compound offers unique opportunities for further chemical modifications and the potential to modulate the biological activity of its derivatives.

Chemical Structure and Molecular Properties

The chemical structure and key molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃BrFNO₃ | [1] |

| Molecular Weight | 260.02 g/mol | [1] |

| CAS Number | 1440535-66-9 | [1] |

| Appearance | Faint orange to faint red powder | [1] |

| Synonyms | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione | [1] |

| SMILES | O=c1[nH]c2cc(F)c(Br)cc2c(=O)o1 | [1] |

| InChI | InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) | [1] |

| InChIKey | KSIGHJQLNMQVPU-UHFFFAOYSA-N | [1] |

Synthesis

General Synthetic Pathways for Isatoic Anhydrides

The synthesis of isatoic anhydrides can generally be achieved through several key pathways. The logical flow for these syntheses is depicted in the following diagram.

Caption: General synthetic routes to isatoic anhydrides.

Plausible Experimental Protocol for this compound

Based on the general method of indole oxidation, a plausible experimental protocol for the synthesis of this compound from 5-bromo-4-fluoroindole is detailed below. Note: This is a generalized procedure and would require optimization for this specific substrate.

Materials:

-

5-Bromo-4-fluoroindole

-

Oxone® (Potassium peroxymonosulfate)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 5-bromo-4-fluoroindole in a solvent mixture of DMF and water (typically a 4:1 ratio).

-

To this solution, add 4 equivalents of Oxone® portion-wise while stirring at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by crystallization from an appropriate solvent system or by column chromatography on silica gel.

Applications in Drug Development

Isatoic anhydrides are valuable building blocks in medicinal chemistry due to their ability to undergo ring-opening reactions with various nucleophiles, leading to the formation of diverse heterocyclic structures.

The workflow for utilizing this compound in a drug discovery program can be conceptualized as follows:

References

A Technical Guide to 5-Bromo-4-fluoroisatoic Anhydride for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and potential applications of the versatile chemical intermediate, 5-Bromo-4-fluoroisatoic anhydride, in the field of medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the drug development sector, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

This compound is a substituted isatoic anhydride, a class of compounds known for their utility as reactive intermediates. Due to the substitution pattern on the aromatic ring, the nomenclature can vary. The most common synonyms and systematic names for this compound are:

-

6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

The Chemical Abstracts Service (CAS) registry number for this compound is 1440535-66-9 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₈H₃BrFNO₃ |

| Molecular Weight | 260.02 g/mol |

| Appearance | Faint orange to faint red powder |

| Purity | Typically ≥95% |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound typically proceeds from the corresponding anthranilic acid derivative, 2-amino-4-bromo-5-fluorobenzoic acid. The formation of the isatoic anhydride ring is achieved by reacting the amino and carboxylic acid functionalities with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

Experimental Protocol: Synthesis from 2-amino-4-bromo-5-fluorobenzoic acid

This protocol outlines a general procedure for the synthesis of this compound using triphosgene.

Materials:

-

2-amino-4-bromo-5-fluorobenzoic acid

-

Triphosgene (BTC)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-4-bromo-5-fluorobenzoic acid in anhydrous THF.

-

Under a continuous stream of nitrogen, add triphosgene portion-wise to the stirred solution at room temperature. The molar ratio of the anthranilic acid to triphosgene is typically 3:1.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench any unreacted triphosgene with a suitable reagent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system to yield the final product as a faint orange to faint red powder.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Isatoic anhydrides are valuable precursors in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The presence of bromine and fluorine atoms in this compound offers opportunities for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Precursor for Bioactive Heterocycles

This compound can be utilized as a key starting material for the synthesis of various heterocyclic scaffolds, including:

-

Quinazolinones: These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Benzodiazepines: A class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects.

-

Other Fused Heterocycles: The reactivity of the anhydride allows for the construction of complex polycyclic systems.

Potential as an Intermediate for Kinase Inhibitors

The benzoxazine core is a feature in some kinase inhibitors. While specific research on this compound in this context is emerging, related benzo[b]pyrido[1][3]oxazine derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers[4]. The bromo and fluoro substituents on the anhydride can serve as handles for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Caption: Potential applications in drug discovery.

Role in the Synthesis of Antimicrobial Agents

The benzo[d][1][2]oxazine scaffold is also being explored for the development of new antimicrobial agents. The structural features of these compounds allow for interactions with microbial cellular components or inhibition of key metabolic enzymes[5]. The specific substitution pattern of this compound could be leveraged to design novel antibacterial and antifungal compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding anthranilic acid and its reactivity make it an attractive starting material for the construction of a diverse range of bioactive heterocyclic compounds. Further exploration of this molecule and its derivatives is warranted to unlock its full potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Researchers are encouraged to consider this compound as a key building block in their synthetic strategies.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-4-bromo-5-fluorobenzoic acid – All About Drugs [allfordrugs.com]

- 3. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bio-computational modeling, POM analysis and molecular dynamic simulation for novel synthetic quinolone and benzo[d][1,3]oxazine candidates as antimicrobial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 5-Bromo-4-fluoroisatoic anhydride, is a halogenated derivative of isatoic anhydride. The benzoxazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. The introduction of bromine and fluorine atoms to the aromatic ring is anticipated to modulate the compound's physicochemical and pharmacological properties, making it a molecule of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione is presented in the table below. It is important to note that while basic identifiers are available from commercial suppliers, detailed experimental data such as melting point and solubility are not widely published.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrFNO₃ | --INVALID-LINK-- |

| Molecular Weight | 260.02 g/mol | --INVALID-LINK-- |

| CAS Number | 1440535-66-9 | --INVALID-LINK-- |

| Appearance | Faint orange to faint red powder | --INVALID-LINK-- |

| Synonyms | This compound, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Experimental Protocols

Plausible Synthesis Pathway

Step 1: Synthesis of 2-amino-5-bromo-4-fluorobenzoic acid

The necessary precursor, 2-amino-5-bromo-4-fluorobenzoic acid, is commercially available, suggesting its synthesis is an established process.

Step 2: Cyclization to form 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

The cyclization of 2-amino-5-bromo-4-fluorobenzoic acid would likely proceed as follows:

-

Reactants: 2-amino-5-bromo-4-fluorobenzoic acid, phosgene (or a safer equivalent such as triphosgene or diphosgene), and an appropriate solvent (e.g., anhydrous tetrahydrofuran or dioxane).

-

Procedure: A solution of 2-amino-5-bromo-4-fluorobenzoic acid in the chosen anhydrous solvent would be treated with a solution of phosgene or its equivalent, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by a suitable technique such as thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product would be purified, likely by recrystallization from an appropriate solvent, to yield the desired 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione are not available, predictions can be made based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the dione moiety are expected to resonate at the lowest field (highest ppm values).[5]

FT-IR Spectroscopy

The infrared spectrum will be characterized by the stretching vibrations of the functional groups present. Key expected absorption bands include:

-

N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.

-

C=O stretches (anhydride): Two distinct, strong absorption bands are characteristic of the anhydride group, typically found in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹.

-

C-O-C stretch (oxazine ring): Asymmetric and symmetric stretching modes of the C-O-C bond are expected around 1230 cm⁻¹ and 1030 cm⁻¹, respectively.[6][7]

-

Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-F and C-Br stretches: These will appear in the fingerprint region of the spectrum.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve the loss of CO₂ and subsequent cleavage of the heterocyclic ring.[8][9]

Biological Activity and Mechanism of Action (Potential)

While there is no specific biological data for 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, the broader class of benzoxazinones has shown promising pharmacological activities.

Structure-activity relationship (SAR) studies on a series of benzoxazinone derivatives as α-chymotrypsin inhibitors have indicated that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potential. Notably, fluoro-substituted derivatives have been found to exhibit greater inhibitory activity compared to their chloro and bromo counterparts.[10] This suggests that the fluorine atom in the target molecule may contribute favorably to its biological activity.

Furthermore, benzoxazinones have been investigated for their phytotoxicity, with some derivatives showing potential as natural herbicide models.[11][12] The specific combination of bromo and fluoro substituents in the target compound may lead to unique biological properties worthy of exploration.

Conclusion

6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a synthetically accessible compound with potential for applications in medicinal chemistry and agrochemical research. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties and a logical framework for its synthesis and characterization. Further research into the biological activities of this specific molecule is warranted to fully elucidate its potential.

References

- 1. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. raco.cat [raco.cat]

- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical characteristics of 5-Bromo-4-fluoroisatoic anhydride powder

An In-depth Technical Guide on the Physical Characteristics of 5-Bromo-4-fluoroisatoic anhydride Powder

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound powder. Designed for researchers, scientists, and professionals in drug development, this document compiles available data into a structured format, outlines common experimental methodologies for characterization, and presents a logical workflow for the analysis of such chemical compounds.

Chemical Identity and Properties

This compound is a halogenated aromatic compound. Its key identifying information and physical characteristics are summarized below.

Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound.

| Property | Data | Reference |

| CAS Number | 1440535-66-9 | [1][2] |

| Molecular Formula | C₈H₃BrFNO₃ | [1] |

| Molecular Weight | 260.02 g/mol | [1] |

| Appearance | Faint orange to faint red powder | [1] |

| Purity | Typically available at ≥95% | [1][2] |

| Synonyms | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][3]oxazine-2,4-dione | [1][2] |

Experimental Protocols and Methodologies

While specific experimental protocols for the physical characterization of this compound are not detailed in the search results, standard analytical techniques are employed for compounds of this nature. The structural identification and characterization of similar complex organic molecules often involve a suite of spectroscopic and analytical methods.

General Characterization Workflow

The logical workflow for characterizing a new or synthesized chemical powder like this compound typically follows a multi-step process to confirm its identity, purity, and structure.

Caption: Logical workflow for the characterization of a chemical powder.

Key Experimental Techniques

For a comprehensive analysis, the following methodologies are typically recommended:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the anhydride and the carbon-halogen (C-Br, C-F) bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for elucidating the detailed molecular structure. The number of signals, their splitting patterns (multiplicity), and chemical shifts provide definitive information about the arrangement of atoms. For this compound, ¹⁹F NMR would also be a valuable technique.

-

High-Performance Liquid Chromatography (HPLC) : This is the standard method for determining the purity of the sample. By using a suitable column and mobile phase, impurities can be separated and quantified, providing a precise purity value (e.g., >95%).

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₈H₃BrFNO₃).

-

Differential Scanning Calorimetry (DSC) : This thermal analysis technique is the standard method for determining the melting point and observing any phase transitions or decomposition events upon heating.

-

Single-Crystal X-ray Diffraction : If a suitable single crystal can be grown, this technique provides unambiguous confirmation of the molecular structure in three dimensions, including bond lengths and angles. The characterization of related bromo-indazole derivatives has been successfully achieved using this method.[7]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1440535-66-9 | 4H26-B-01 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 5-Bromoisatoic Anhydride 4692-98-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 5-Bromo isatoic anhydride | CAS#:4692-98-2 | Chemsrc [chemsrc.com]

- 5. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]

- 6. 321-69-7 Cas No. | 5-Fluoroisatoic anhydride | Apollo [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-4-fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-4-fluoroisatoic anhydride (CAS RN: 1440535-66-9), a valuable building block in medicinal chemistry and drug discovery. This document is intended for professionals trained in handling chemical reagents and outlines essential safety protocols, physical and chemical properties, and its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its structure, incorporating both a bromine and a fluorine atom, makes it a versatile reagent for the synthesis of a variety of substituted nitrogen-containing heterocycles. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1440535-66-9 | [1] |

| Molecular Formula | C₈H₃BrFNO₃ | [1][2] |

| Molecular Weight | 260.02 g/mol | [1][2] |

| Appearance | Faint orange to faint red powder; Solid | [1][2] |

| Purity | 95% - 97% | [1][2] |

Safety and Hazard Information

A comprehensive understanding of the safety and hazards associated with this compound is crucial for its safe handling in a laboratory setting. The following table summarizes the key safety information derived from the Safety Data Sheet.

| Hazard Category | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Acute Toxicity (Dermal) | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Handling and Storage

-

Handling : Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.

-

Storage : Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE)

| PPE Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves. Gloves must be inspected prior to use. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Experimental Protocols: Application in Synthesis

Isatoic anhydrides are versatile reagents in organic synthesis, widely used for the preparation of quinazolinones, a class of compounds with significant biological activities. The general reaction involves the condensation of the isatoic anhydride with a primary amine and an aldehyde or ketone.

General Procedure for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones:

A Q-tube is charged with isatoic anhydride (1 equivalent), an aldehyde (1 equivalent), and a primary amine or ammonium acetate (1.5 equivalents) in a suitable solvent such as toluene. The tube is sealed and heated at a temperature above the boiling point of the solvent to generate medium pressure conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard methods such as filtration and recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a diverse library of quinazolinone derivatives, which are then subjected to biological screening.

References

5-Bromo-4-fluoroisatoic anhydride material safety data sheet (MSDS)

An in-depth technical guide on the material safety of 5-Bromo-4-fluoroisatoic anhydride is provided below, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This section details the fundamental chemical identity and physical properties of this compound.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione | [1] |

| CAS Number | 1440535-66-9 | [1] |

| Molecular Formula | C₈H₃BrFNO₃ | [1] |

| Molecular Weight | 260.02 g/mol | [1] |

| Appearance | Faint orange to faint red powder | [1] |

| Purity | 95% | [1] |

| Melting Point | 280-285 °C (decomposes) (Data for 5-Bromoisatoic anhydride) | [3] |

| Solubility | Soluble in Dimethylformamide (Data for 5-Bromoisatoic anhydride) |

Hazard Identification and Safety Precautions

This section outlines the potential hazards associated with the related compound, 5-Bromoisatoic anhydride, and the recommended safety precautions. It is prudent to handle this compound with similar precautions.

Hazard Statements for 5-Bromoisatoic anhydride:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[4]

-

May damage fertility or the unborn child.[4]

Precautionary Statements for 5-Bromoisatoic anhydride:

-

Obtain special instructions before use.[4]

-

Do not handle until all safety precautions have been read and understood.[4]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wash face, hands, and any exposed skin thoroughly after handling.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Store in a well-ventilated place. Keep container tightly closed.[4]

-

Store locked up.[4]

-

Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Handling and Storage

Detailed experimental protocols for this compound are not available. However, based on the information for similar compounds, the following general procedures are recommended.

Handling:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid the formation of dust.[4]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Use personal protective equipment as required, including safety glasses, gloves, and a lab coat.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatible with strong oxidizing agents.[4]

First-Aid Measures

The following first-aid measures are based on data for 5-Bromoisatoic anhydride and should be followed in case of exposure to this compound.

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. | [4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [4] |

| Ingestion | Do NOT induce vomiting. Get medical attention. | [4] |

Accidental Release Measures

In the event of a spill, the following measures, derived from information on similar compounds, should be taken.

-

Ensure adequate ventilation.[4]

-

Use personal protective equipment.[4]

-

Avoid dust formation.[4]

-

Sweep up and shovel into suitable containers for disposal.[4]

-

Do not let the product enter drains.[5]

Visualizations

The following diagrams illustrate general safety and experimental workflows relevant to handling chemical compounds like this compound.

Caption: General workflow for responding to a chemical spill.

Caption: Decision-making process for first aid after chemical exposure.

Caption: Essential personal protective equipment for handling this chemical.

References

An In-depth Technical Guide to the Key Reactive Sites of 5-Bromo-4-fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoroisatoic anhydride is a halogenated derivative of isatoic anhydride, a versatile scaffold in organic synthesis and drug discovery. The presence of both an electron-withdrawing fluorine atom and a bulky bromine atom on the aromatic ring significantly influences the molecule's electronic properties and steric accessibility, thereby dictating its reactivity towards nucleophiles. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by physicochemical data, theoretical reactivity predictions, and detailed experimental protocols for its synthesis and subsequent reactions. This document aims to serve as a core resource for researchers leveraging this compound in the development of novel pharmaceuticals and other functional organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₃BrFNO₃ | [1] |

| Molecular Weight | 260.02 g/mol | [1] |

| CAS Number | 1440535-66-9 | |

| Appearance | Faint orange to faint red powder | [1] |

| Synonyms | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |

| Melting Point | 280-285 °C (decomposes) (for 5-Bromoisatoic anhydride) | [2] |

Note: The melting point is for the closely related 5-Bromoisatoic anhydride and is provided as an estimate.

Analysis of Reactive Sites

The reactivity of this compound is primarily governed by three key sites susceptible to nucleophilic attack: the two carbonyl carbons (C2 and C4) of the anhydride ring and the nitrogen atom of the N-H group. The electronic effects of the bromine and fluorine substituents play a crucial role in modulating the electrophilicity of these sites.

Electronic Effects of Substituents:

-

Fluorine (at C4): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the aromatic ring and, consequently, the attached carbonyl groups.

-

Bromine (at C5): Bromine also exhibits an electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the carbonyl carbons. Its larger size compared to fluorine also introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack.

The combined electron-withdrawing nature of both halogens is expected to make the carbonyl carbons of this compound more electrophilic than those of the unsubstituted isatoic anhydride.

Key Reactive Sites:

-

C4 Carbonyl Carbon: This is generally the most electrophilic site in isatoic anhydrides and is the primary target for nucleophilic attack. Nucleophiles such as amines, alcohols, and thiols will preferentially attack this position, leading to the opening of the anhydride ring and the formation of 2-aminobenzoyl derivatives.

-

C2 Carbonyl Carbon: While also electrophilic, the C2 carbonyl is generally less reactive than the C4 carbonyl. Attack at this position can also lead to ring-opening, though it is a less favored pathway for most nucleophiles.

-

Nitrogen Atom (N-H): The N-H proton is acidic and can be removed by a base to generate a nucleophilic nitrogen anion. This anion can then participate in N-alkylation or N-arylation reactions.

dot

Caption: Key reactive sites on this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted): Based on the spectra of 5-bromoisatoic anhydride and 4-fluoroisatoic anhydride, the proton NMR spectrum of this compound in DMSO-d₆ is expected to show two aromatic protons. The proton at C7 will likely appear as a doublet, and the proton at C5 as a doublet of doublets, with chemical shifts influenced by the adjacent halogen substituents. The N-H proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons, with the C4 carbonyl carbon expected at a more downfield position than the C2 carbonyl. The aromatic carbons will show distinct signals, with their chemical shifts and coupling constants influenced by the bromine and fluorine atoms.

IR Spectroscopy (Predicted): The infrared spectrum is expected to show characteristic strong absorption bands for the two carbonyl groups of the anhydride, typically in the region of 1750-1850 cm⁻¹. A broad absorption band corresponding to the N-H stretching vibration is also anticipated around 3100-3300 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of isatoic anhydrides from corresponding indoles.

Materials:

-

5-Bromo-4-fluoro-1H-indole

-

Oxone (Potassium peroxymonosulfate)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Dissolve 1 mmol of 5-Bromo-4-fluoro-1H-indole in a 4:1 mixture of DMF and water (10 mL).

-

Add 4 mmol of Oxone to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with 25 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

dot

Caption: Workflow for the synthesis of this compound.

General Procedure for Reaction with Primary Amines (Synthesis of Quinazolinediones)

This protocol describes a general method for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydrides.

Materials:

-

This compound

-

A primary amine

-

An aromatic aldehyde

-

Ethanol or Water

Procedure:

-

To a stirred solution of this compound (1 mmol) in ethanol or water (10 mL), add the primary amine (1 mmol) and the aromatic aldehyde (1 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, the solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired 2,3-disubstituted quinazolin-4(1H)-one.

References

Potential Research Areas for 5-Bromo-4-fluoroisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoroisatoic anhydride is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its intrinsic reactivity, stemming from the anhydride moiety, coupled with the unique electronic properties imparted by the bromo and fluoro substituents, opens avenues for the synthesis of a diverse range of novel molecules. This technical guide outlines promising research areas for this compound, including the design of kinase inhibitors, anti-inflammatory agents, and novel heterocyclic scaffolds. Detailed experimental protocols for its synthesis and key reactions, along with spectroscopic data, are provided to facilitate further investigation and application of this promising compound.

Introduction

Isatoic anhydrides are valuable precursors in organic synthesis, particularly for the construction of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles that form the core of many biologically active compounds. The incorporation of halogen atoms, specifically bromine and fluorine, into organic molecules is a well-established strategy in drug discovery to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine can serve as a handle for further functionalization and can also contribute to binding interactions.

This compound combines these features, making it a highly attractive scaffold for the development of new therapeutic agents and functional materials. This guide explores its synthetic accessibility, key chemical transformations, and potential applications in drug discovery and beyond.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Predicted spectroscopic data, based on the analysis of similar compounds, are provided in Table 2 to aid in its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₃BrFNO₃ |

| Molecular Weight | 260.02 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | >200 °C (decomposition, predicted) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5-12.5 (s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-165 (C=O, anhydride), 145-150 (C=O, carbamate), 140-145 (C-F, d, J ≈ 250 Hz), 110-135 (aromatic carbons) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -110 to -130 (s) |

| IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 1750-1800 (C=O, anhydride), 1700-1750 (C=O, carbamate), 1600-1620 (C=C, aromatic) |

Potential Research Areas

The unique structural features of this compound suggest several promising avenues for research and development:

Medicinal Chemistry and Drug Discovery

-

Kinase Inhibitors: The quinazolinone scaffold, readily accessible from isatoic anhydrides, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The bromo and fluoro substituents can be strategically utilized to enhance binding affinity and selectivity for specific kinase targets.

-

Anti-inflammatory Agents: Quinazolinone derivatives have demonstrated significant anti-inflammatory properties. This compound can be used to synthesize novel analogues with potentially improved efficacy and reduced side effects.

-

Antimicrobial Agents: The incorporation of halogen atoms is a known strategy to enhance the antimicrobial activity of organic compounds. Derivatives of this compound could be explored for their potential as new antibacterial and antifungal agents.

-

Central Nervous System (CNS) Active Agents: The fluorine atom can improve blood-brain barrier permeability, making this scaffold a candidate for the development of drugs targeting CNS disorders.

Materials Science

-

Fluorescent Probes: The anthranilate core, which can be generated from isatoic anhydride, often exhibits fluorescence. Functionalization of this compound could lead to the development of novel fluorescent probes for biological imaging and sensing applications.

-

Organic Electronics: The electron-withdrawing nature of the fluoro and bromo substituents can be exploited to tune the electronic properties of derived materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Key Chemical Transformations and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack.

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-amino-4-fluorobenzoic acid.

Experimental Protocol:

-

Bromination of 2-amino-4-fluorobenzoic acid:

-

Dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-5-bromo-4-fluorobenzoic acid.

-

-

Cyclization to this compound:

-

Suspend 2-amino-5-bromo-4-fluorobenzoic acid (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add triphosgene (0.4 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Filter the resulting precipitate and wash with cold THF to yield this compound.

-

Synthesis of Quinazolinone Derivatives

A general protocol for the synthesis of quinazolinone derivatives from this compound is as follows:

Experimental Protocol:

-

Reaction with an amine:

-

To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF, add a primary amine (1.1 equivalents).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours.

-

Cool the reaction to room temperature and add an aldehyde or ketone (1.2 equivalents).

-

Continue heating at 100-120 °C for another 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Visualizations

Logical Relationship of Research Areas

Caption: Potential research applications stemming from this compound.

Experimental Workflow for Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathway Inhibition by a Putative Kinase Inhibitor

Caption: Inhibition of a generic kinase signaling pathway by a potential derivative.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents and advanced materials. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive scaffold for generating diverse molecular libraries. The strategic placement of bromo and fluoro substituents provides a valuable tool for fine-tuning molecular properties. This guide provides a foundational framework to inspire and direct future research efforts toward unlocking the full potential of this intriguing molecule. Further investigations into its synthesis, reactivity, and biological evaluation are highly encouraged.

A Technical Guide to 5-Bromo-4-fluoroisatoic Anhydride for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Chemical Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoroisatoic anhydride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document details commercially available sources, key chemical properties, and highlights its application in the synthesis of heterocyclic compounds, particularly quinazolinones, which are of significant interest in medicinal chemistry.

Commercial Suppliers and Physical Properties

This compound (CAS No. 1440535-66-9) is readily available from a number of commercial chemical suppliers. For researchers requiring this reagent, a summary of suppliers and their typical product specifications is provided below to facilitate procurement. The compound is generally supplied as a faint orange to faint red powder with a purity of 95% or higher.

| Supplier | Catalog Number | Purity | Available Quantities |

| AstaTech Inc. | G23144 | 95% | 1g |

| Apollo Scientific | PC500014 | 95% | 250mg, 1g, 5g, 25g, 100g |

| SynQuest Laboratories | 4H26-B-01 | 95% | Inquire |

Table 1: Commercial Suppliers of this compound. Data compiled from publicly available information from supplier websites.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₃BrFNO₃ |

| Molecular Weight | 260.02 g/mol [1] |

| Appearance | Faint orange to faint red powder[1] |

| CAS Number | 1440535-66-9 |

| Synonyms | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][2]oxazine-2,4-dione |

Table 2: Physicochemical Properties of this compound.

Synthetic Applications and Experimental Protocols

Isatoic anhydrides are versatile reagents in organic synthesis, primarily serving as precursors to a wide array of heterocyclic compounds. Their reaction with nucleophiles, such as amines, leads to the formation of anthranilamides, which can then undergo cyclization to form various heterocyclic systems. A particularly important application is in the synthesis of quinazolinones, a class of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

While specific experimental protocols for this compound are not abundantly available in the public domain, a general and widely applicable methodology for the synthesis of quinazolinone derivatives from isatoic anhydrides is presented below. This protocol is based on established procedures for structurally related compounds and can be adapted by skilled chemists for this compound.

General Experimental Protocol: Synthesis of Substituted Quinazolinones

This protocol outlines a one-pot, three-component reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from an isatoic anhydride, a primary amine, and an aldehyde.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., ethanol, acetic acid, or a solvent-free system)

-

Catalyst (optional, e.g., p-toluenesulfonic acid, silica sulfuric acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent), the primary amine (1.0 equivalent), and the aldehyde (1.0 equivalent).

-

Solvent and Catalyst Addition: Add the chosen solvent and, if required, a catalytic amount of the acid catalyst. For solvent-free conditions, the reagents are mixed directly.

-

Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for solvent-free conditions, typically 100-120 °C) and stir for the required time (typically 2-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure quinazolinone derivative.

-

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Logical Workflow for Reagent Selection and Synthesis

The process of selecting a commercial supplier and proceeding to a synthetic application can be visualized as a logical workflow. This ensures that all necessary considerations, from initial sourcing to final product characterization, are addressed.

Figure 1: Workflow for sourcing and utilizing a chemical reagent.

Conclusion

This compound is a commercially accessible and valuable reagent for the synthesis of complex heterocyclic molecules. Its utility in the construction of substituted quinazolinones makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The information provided in this guide is intended to support the scientific community in the effective procurement and application of this versatile building block. Researchers are encouraged to adapt the general synthetic protocols to their specific needs, ensuring rigorous purification and characterization of the resulting products.

References

5-Bromo-4-fluoroisatoic Anhydride: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Bromo-4-fluoroisatoic anhydride is a highly functionalized aromatic compound that has emerged as a crucial building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique arrangement of reactive sites—an anhydride moiety and strategically placed halogen atoms—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, reactivity, and applications, with a focus on its role in synthesizing heterocyclic scaffolds of significant pharmacological interest.

Physicochemical Properties

This compound is a stable, solid compound, typically appearing as a faint orange to reddish powder.[1] Its key properties are summarized in the table below, providing essential data for researchers in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 1440535-66-9 | [1] |

| Molecular Formula | C₈H₃BrFNO₃ | [1] |

| Molecular Weight | 260.02 g/mol | [1] |

| Appearance | Faint orange to faint red powder | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1]oxazine-2,4-dione | [1] |

| SMILES | O=c1[nH]c2cc(F)c(Br)cc2c(=O)o1 | [1] |

| InChI | InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) | [1] |

| InChI Key | KSIGHJQLNMQVPU-UHFFFAOYSA-N | [1] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from two primary features: the reactivity of the anhydride ring and the presence of halogen substituents suitable for cross-coupling reactions.

The isatoic anhydride core is susceptible to nucleophilic attack, primarily at the C4 carbonyl position. This reaction leads to the opening of the heterocyclic ring and the loss of carbon dioxide, providing a clean and efficient route to 2-amino-5-bromo-4-fluorobenzoic acid derivatives.

-

Reaction with Amines: Primary and secondary amines readily react with the anhydride to yield N-substituted 2-amino-5-bromo-4-fluorobenzamides.[2][3] This transformation is fundamental for introducing diverse side chains and building more complex amide-containing structures.

-

Hydrolysis: Reaction with water or hydroxide leads to the formation of 2-amino-5-bromo-4-fluorobenzoic acid, a valuable intermediate in its own right.[4]

Caption: Nucleophilic ring-opening of the anhydride.

One of the most powerful applications of isatoic anhydrides is in the one-pot, three-component synthesis of quinazolinones and their dihydro derivatives.[5] These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[6] The reaction typically involves the condensation of the isatoic anhydride, a primary amine, and an aldehyde or ketone.

The mechanism proceeds via initial ring-opening of the anhydride by the amine to form a 2-aminobenzamide intermediate, which then condenses with the aldehyde to form an imine that subsequently cyclizes. This efficient atom-economical process allows for the rapid generation of molecular diversity.

Caption: Three-component synthesis of quinazolinones.

The bromine atom at the C5 position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This allows for the late-stage functionalization of the aromatic core, enabling the introduction of aryl, heteroaryl, alkynyl, or amino groups. This capability is invaluable in drug discovery for structure-activity relationship (SAR) studies, where fine-tuning of substituents is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Post-synthesis functionalization via cross-coupling.

Significance in Drug Discovery

The scaffolds accessible from this compound are of high interest to the pharmaceutical industry.

-

Kinase Inhibitors: The quinazolinone core is a "privileged scaffold" frequently found in kinase inhibitors used in oncology.[9][10] Dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[9] The ability to rapidly diversify the quinazolinone structure at multiple positions allows for the synthesis of large libraries for screening against various kinases.[11]

-

Halogen Substitution: The presence of both bromine and fluorine is advantageous. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[12] The bromine atom, besides being a synthetic handle, can participate in halogen bonding, a type of non-covalent interaction that can improve ligand-protein binding affinity.

Experimental Protocols

The following are generalized experimental procedures based on common literature methods. Researchers should consult specific literature for precise conditions and adapt them to their specific substrates.

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, or under solvent-free conditions) is added a primary amine (1.0-1.2 eq.).

-

The mixture is stirred at room temperature or heated (e.g., to 115°C under solvent-free conditions) for a period (e.g., 30-60 minutes) until gas evolution (CO₂) ceases, indicating the formation of the 2-aminobenzamide intermediate.

-

An aldehyde (1.0-1.2 eq.) and a catalyst (e.g., p-TsOH, sulfamic acid) are added to the reaction mixture.[13]

-

The reaction is stirred at room temperature or heated to reflux for several hours (typically 2-12 h), with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is typically collected by filtration.

-

The crude product is purified by washing with a suitable solvent (e.g., cold methanol or ethanol) or by recrystallization to afford the pure dihydroquinazolinone.

-

This compound (1.0 eq.) is suspended in an appropriate solvent (e.g., THF, DMF).

-

A primary or secondary amine (1.0-1.5 eq.) is added to the suspension, either neat or as a solution in the same solvent.

-

The reaction mixture is stirred at room temperature for a period ranging from 2 to 24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting anhydride.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent (e.g., hexane, diethyl ether) or water to induce precipitation of the product.

-

The solid is collected by filtration, washed with the same solvent, and dried under vacuum to yield the desired N-substituted-2-amino-5-bromo-4-fluorobenzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. soci.org [soci.org]

- 11. Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of 5-Bromo-4-fluoroisatoic anhydride from 5-bromo-4-fluoro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isatoic anhydrides are versatile building blocks in organic synthesis, serving as precursors to a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active molecules. The synthesis of substituted isatoic anhydrides is therefore of significant interest in medicinal chemistry and drug discovery. This application note provides a detailed protocol for the synthesis of 5-Bromo-4-fluoroisatoic anhydride via the oxidative cleavage of the corresponding indole, 5-bromo-4-fluoro-1H-indole. The described method utilizes Oxone®, a stable, inexpensive, and environmentally benign oxidizing agent, to efficiently effect the transformation.

Reaction Principle

The synthesis proceeds via the oxidative cleavage of the C2-C3 double bond of the indole ring system. Oxone (potassium peroxymonosulfate) is a powerful oxidizing agent that, in an aqueous solvent system, is believed to generate reactive oxygen species. These species attack the electron-rich indole nucleus, leading to the formation of an intermediate that is subsequently cleaved and cyclized to form the stable isatoic anhydride ring structure. The presence of electron-withdrawing groups, such as bromine and fluorine, on the indole ring can influence the reaction rate, but the general methodology is robust for a variety of substituted indoles.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of isatoic anhydrides from indoles using Oxone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-bromo-4-fluoro-1H-indole | ≥95% | Commercially Available | |

| Oxone® (Potassium peroxymonosulfate) | Reagent Grade | Commercially Available | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |

| Deionized Water | |||

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying |

Instrumentation

-

Magnetic stirrer with heating plate

-

Round-bottom flask (50 mL)

-

Condenser

-

Separatory funnel (100 mL)

-

Rotary evaporator

-